molecular formula C11H11N3O3S B14159354 5-{[5-(dimethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 6509-66-6

5-{[5-(dimethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B14159354
CAS No.: 6509-66-6
M. Wt: 265.29 g/mol
InChI Key: PEAMTRRQHWVXAT-UHFFFAOYSA-N
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Description

5-{[5-(dimethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a dimethylamino group and a pyrimidine ring with thioxo and dione functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(dimethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves a multi-step process. One common method includes the condensation of 5-(dimethylamino)furan-2-carbaldehyde with thiourea in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

5-{[5-(dimethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the thioxo group to a thiol or other derivatives.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

5-{[5-(dimethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-{[5-(dimethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the dimethylamino group and the thioxo functionality allows it to form hydrogen bonds and other interactions with target molecules, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[5-(4-Methoxyphenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 5-{[5-(dimethylamino)furan-2-yl]methylidene}-1-(2,4-dimethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Uniqueness

5-{[5-(dimethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to its specific combination of functional groups and heterocyclic rings. This structure provides a distinct set of chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential in drug discovery and materials science set it apart from similar compounds.

Properties

CAS No.

6509-66-6

Molecular Formula

C11H11N3O3S

Molecular Weight

265.29 g/mol

IUPAC Name

5-[[5-(dimethylamino)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C11H11N3O3S/c1-14(2)8-4-3-6(17-8)5-7-9(15)12-11(18)13-10(7)16/h3-5H,1-2H3,(H2,12,13,15,16,18)

InChI Key

PEAMTRRQHWVXAT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(O1)C=C2C(=O)NC(=S)NC2=O

Origin of Product

United States

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